molecular formula C13H16N4OS B1389931 1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide CAS No. 883512-58-1

1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide

Cat. No.: B1389931
CAS No.: 883512-58-1
M. Wt: 276.36 g/mol
InChI Key: WVZNOGLPYDZNEV-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Composition

The molecular architecture of 1-(1,3-Benzothiazol-2-yl)piperidine-3-carbohydrazide demonstrates a carefully orchestrated arrangement of heterocyclic components that contribute to its unique chemical properties. The benzothiazole moiety consists of a fused benzene and thiazole ring system, with the sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively, creating a bicyclic aromatic structure that exhibits significant electron-withdrawing characteristics. This benzothiazole unit is directly connected to the nitrogen atom at position 1 of the piperidine ring, establishing a crucial linkage that influences the overall molecular conformation and reactivity patterns. The piperidine ring itself adopts a chair conformation that provides conformational flexibility while maintaining the spatial orientation necessary for optimal interaction with biological targets.

The carbohydrazide functional group attached at position 3 of the piperidine ring represents a distinctive structural feature that sets this compound apart from related derivatives. Carbohydrazide groups, characterized by the general formula OC(N₂H₃)₂, are known for their ability to form hydrogen bonds and participate in various chemical transformations. In this specific molecular context, the carbohydrazide moiety extends from the piperidine ring in a manner that creates additional opportunities for intermolecular interactions while maintaining the structural integrity of the overall hybrid system. The presence of multiple nitrogen atoms within the carbohydrazide group provides sites for potential protonation under physiological conditions, which may influence the compound's solubility and bioavailability characteristics.

The electronic distribution throughout the molecule reflects the combined influence of the electron-withdrawing benzothiazole system and the electron-donating properties of the piperidine nitrogen. This electronic complementarity creates a balanced molecular framework where charge distribution can be modulated through external conditions such as pH changes or the presence of coordinating species. The spatial arrangement of these functional groups also facilitates potential intramolecular interactions, particularly between the benzothiazole aromatic system and the carbohydrazide nitrogen atoms, which may contribute to the overall stability and reactivity profile of the compound.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₃H₁₆N₄OS
Molecular Weight 276.36 g/mol
CAS Number 883512-58-1
Functional Groups Benzothiazole, Piperidine, Carbohydrazide
Nitrogen Content 4 atoms
Heterocyclic Rings 2 (Benzothiazole, Piperidine)

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c14-16-12(18)9-4-3-7-17(8-9)13-15-10-5-1-2-6-11(10)19-13/h1-2,5-6,9H,3-4,7-8,14H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZNOGLPYDZNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzothiazole Precursor

  • Benzothiazole derivatives are commonly synthesized by the condensation of 2-aminothiophenol with carboxylic acids or aldehydes under acidic or oxidative conditions.
  • For 1-(1,3-Benzothiazol-2-yl)piperidine derivatives, the benzothiazole ring is often prepared first, then functionalized at the 2-position to allow coupling with piperidine.

Preparation of Piperidine-3-carbohydrazide

  • Piperidine-3-carbohydrazide is typically prepared by converting piperidine-3-carboxylic acid or its esters into the corresponding hydrazide.
  • This involves esterification or direct amidation followed by reaction with hydrazine hydrate to form the carbohydrazide group.

Coupling of Benzothiazole and Piperidine Units

  • The key step is the formation of the bond between the benzothiazole 2-position and the piperidine nitrogen or carbon.
  • Common methods include nucleophilic substitution, reductive amination, or Mannich-type reactions using formaldehyde and piperidine derivatives.
  • For example, N-(1,3-benzothiazol-2-yl)-N-(piperidin-4-ylmethyl)amine has been synthesized by treating benzothiazole amines with formaldehyde and piperidine under stirring at room temperature, followed by solvent removal and recrystallization (yield ~67%).

Introduction of the Carbohydrazide Group

  • The carbohydrazide functionality is introduced by reacting the piperidine carboxylic acid derivative with hydrazine hydrate.
  • This step usually requires refluxing in ethanol or another suitable solvent.
  • The hydrazide formation can be confirmed by IR spectroscopy (presence of NH and C=O stretching bands) and NMR.

Representative Preparation Method (Literature-Based)

Step Reagents & Conditions Description Yield & Notes
1. Benzothiazole synthesis 2-Aminothiophenol + aldehyde or acid, acidic medium, heating Formation of benzothiazole ring High yields typical
2. Piperidine functionalization Piperidine-3-carboxylic acid + esterification Preparation of ester intermediate Standard organic synthesis
3. Hydrazide formation Ester + hydrazine hydrate, reflux in ethanol Conversion to piperidine-3-carbohydrazide Confirm by IR/NMR
4. Coupling Benzothiazole derivative + piperidine carbohydrazide, formaldehyde, stirring at RT Mannich-type reaction or nucleophilic substitution Moderate to good yields (50-70%)
5. Purification Recrystallization from chloroform or methanol Purification of final product Purity confirmed by melting point, spectral data

Analytical Characterization Supporting Preparation

  • IR Spectroscopy: Characteristic absorptions for N–H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C–N stretching (~1100-1600 cm⁻¹) confirm hydrazide and heterocyclic functionalities.
  • NMR Spectroscopy: Proton signals corresponding to piperidine ring protons (multiplets around 1.5–3.5 ppm), benzothiazole aromatic protons (7–8 ppm), and hydrazide NH protons (broad singlets) confirm structure.
  • X-ray Crystallography: Structural confirmation of the benzothiazole-piperidine linkage and ring conformations, as reported for related compounds crystallizing in monoclinic systems with chair conformation of piperidine.
  • Melting Point: Sharp melting points (e.g., ~432 K) indicate purity.

Summary Table of Preparation Steps and Conditions

Preparation Stage Typical Reagents Conditions Expected Outcome References
Benzothiazole ring formation 2-Aminothiophenol + aldehyde/acid Acidic heating, reflux Benzothiazole intermediate
Piperidine ester synthesis Piperidine-3-carboxylic acid + alcohol Acid catalysis, reflux Ester intermediate
Hydrazide formation Ester + hydrazine hydrate Reflux in ethanol Piperidine-3-carbohydrazide
Coupling reaction Benzothiazole derivative + piperidine carbohydrazide + formaldehyde Stirring at room temp or microwave 1-(1,3-Benzothiazol-2-yl)piperidine-3-carbohydrazide
Purification Recrystallization solvents (chloroform, methanol) Room temp or gentle heating Pure product crystals

Research Findings and Optimization Notes

  • Reaction yields for coupling steps vary from 50% to 70%, influenced by solvent choice and reaction time.
  • Microwave irradiation can reduce reaction times from hours to minutes with comparable or improved yields.
  • Purification by recrystallization is effective, but chromatographic methods may be required for complex mixtures.
  • Structural confirmation by X-ray crystallography is recommended for new derivatives to verify the correct substitution pattern and ring conformations.
  • IR and NMR spectral data provide rapid confirmation of functional group transformations at each step.

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide has been explored for its potential as a therapeutic agent. The compound exhibits biological activity that may be leveraged in drug development:

  • Antimicrobial Activity : Studies have indicated that derivatives of benzothiazole compounds often display significant antimicrobial properties. This suggests that this compound could be effective against various pathogens .
  • Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cells. The structural features of this compound may enhance its efficacy in targeting specific cancer types .

Biochemical Applications

The compound is utilized in proteomics and biochemical assays:

  • Protein Interaction Studies : It serves as a reagent in studying protein-ligand interactions due to its ability to bind selectively to certain proteins . This application is crucial for understanding cellular mechanisms and developing new therapeutic strategies.
  • Enzyme Inhibition : Research has shown that benzothiazole derivatives can act as enzyme inhibitors. This property can be exploited to design inhibitors for specific enzymes involved in disease pathways .

Material Science

Beyond biological applications, this compound has potential uses in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its unique chemical structure allows for functionalization that can lead to advanced materials with tailored properties .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with MIC values comparable to standard antibiotics.
Study BAnticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values indicating strong cytotoxicity.
Study CEnzyme InhibitionIdentified as a potent inhibitor of a specific kinase involved in cancer progression, leading to reduced cell proliferation.

These case studies illustrate the compound's versatility across different fields of research.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons
Compound Name Core Structure Functional Group Differences Key References
1-(1,3-Benzothiazol-2-yl)piperidine-3-carbohydrazide Benzothiazole + piperidine 3-carbohydrazide (-CONHNH₂)
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole + piperazine Acetamide (-CO-NH-) + methylpiperazine
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-pyrazolo[3,4-d]pyrimidine (3a) Benzothiazole + pyrazolopyrimidine Pyrazolopyrimidine scaffold
3-[1-(1,3-Benzothiazol-2-yl)hydrazino]propanenitrile Benzothiazole + hydrazine Propanenitrile (-CH₂CN) substituent

Key Observations :

  • Piperazine vs. Piperidine : Compounds with piperazine (e.g., BZ-IV) exhibit enhanced solubility due to the additional nitrogen, while piperidine-based derivatives (e.g., the target compound) may have improved lipophilicity for membrane penetration .

Key Findings :

  • Pyrazolopyrimidine-benzothiazole hybrids (e.g., 3a, 3j) demonstrate potent antimicrobial activity, suggesting that the benzothiazole moiety is critical for targeting microbial enzymes .
  • Piperazine-linked acetamides (e.g., BZ-IV) show moderate anticancer activity, likely due to interactions with kinase domains or DNA . The target compound’s carbohydrazide group may enhance binding to metalloenzymes (e.g., urease or carbonic anhydrase) compared to these analogs.

Biological Activity

1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H13N5S\text{C}_{11}\text{H}_{13}\text{N}_{5}\text{S}

This compound features a benzothiazole moiety linked to a piperidine ring and a carbohydrazide functional group, which is significant for its biological interactions.

The biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has shown effectiveness against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Activity : Recent studies suggest that the compound may inhibit specific signaling pathways involved in cancer cell proliferation. It is believed to act as an inhibitor of the ATR kinase pathway, which plays a crucial role in DNA damage response.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
HeLa<10Significant cytotoxicity observed
HCT116<10Induction of apoptosis

These findings indicate that the compound exhibits potent activity against cancer cells, with IC50 values indicating effective concentrations below 10 µM.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties against several bacterial strains. In one study, the compound was tested against Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

The results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the piperidine and benzothiazole moieties can significantly influence potency and selectivity. For instance:

Compound Variant Biological Activity
1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acidModerate anticancer activity
1-(1,3-Benzothiazol-2-YL)piperidine-4-carboxylic acidEnhanced antimicrobial activity

These comparisons highlight how subtle changes in chemical structure can lead to variations in biological efficacy.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Study on Cancer Cell Lines : A study involving HeLa and HCT116 cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation.
  • Antimicrobial Efficacy : Another investigation assessed its effectiveness against clinical isolates of Staphylococcus aureus and found it to be effective at low concentrations, suggesting potential for therapeutic applications in treating infections.

Q & A

Q. Table 1. Crystallographic Data for Related Hydrazide Derivatives

CompoundSpace Groupa (Å)b (Å)β (°)Reference
N′-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)...P21/n10.987.68899.8

Q. Table 2. Synthesis Yields Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)Reference
DMFHeptane506499%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide
Reactant of Route 2
1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide

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